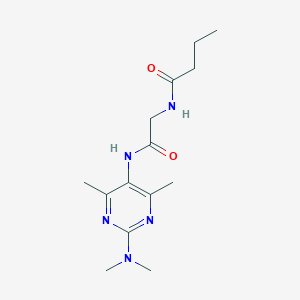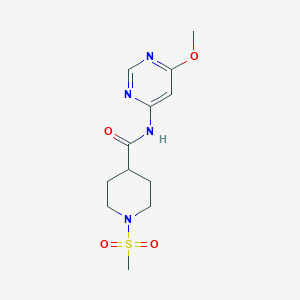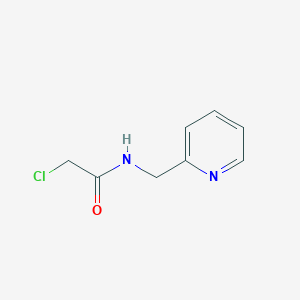
N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a phenylethane backbone, with additional methoxy and methyl groups contributing to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide typically involves the reaction of 2-phenylethane-1-sulfonyl chloride with N-(2,3-dimethoxy-2-methylpropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Conversion of the sulfonamide group to an amine.
Substitution: Introduction of substituents like bromine or nitro groups on the phenyl ring.
Applications De Recherche Scientifique
N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound’s methoxy and methyl groups can enhance its binding affinity and selectivity towards certain proteins or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide
- N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide
- N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide
Uniqueness
N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-14(19-3,12-18-2)11-15-20(16,17)10-9-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWFDZPYWFJIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=CC=C1)(COC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)
![3-allyl-5-(4-fluorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2537570.png)

![2-(4-isopropylphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2537572.png)
![2-{3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethyl-2,5-dihydrofuran-2-ylidene}propanedinitrile](/img/structure/B2537575.png)


![N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2537580.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2537582.png)
![3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2537583.png)


![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea](/img/structure/B2537589.png)

